N'-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide
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Overview
Description
N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide is an organic compound that features both a thiophene and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide typically involves multiple steps. One common method starts with the preparation of the thiophene and phenyl intermediates, which are then coupled under specific reaction conditions. For instance, the thiophene group can be introduced via a Grignard reaction, followed by a coupling reaction with the phenyl group using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting sulfoxides back to sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene and phenyl groups can participate in π-π interactions, while the amide linkage can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related due to the presence of a thiophene group.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Phenylthiourea: Contains a phenyl group and sulfur, similar to the target compound.
Uniqueness
N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide is unique due to the combination of its thiophene and phenyl groups, along with the specific positioning of the methylsulfanyl and ethanediamide functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11(10-12-6-5-9-22-12)17-15(19)16(20)18-13-7-3-4-8-14(13)21-2/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVMEYDVGXHZOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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